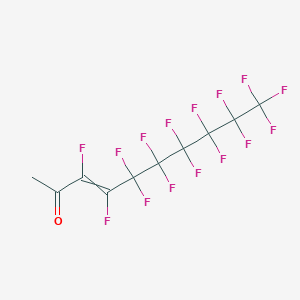![molecular formula C11H10O B14361646 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal CAS No. 92208-37-2](/img/structure/B14361646.png)
4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[320]hepta-3,6-dien-2-ylidene)but-2-enal is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal typically involves the reaction of bicyclo[3.2.0]hepta-2,6-diene with suitable aldehydes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions often involve the use of reducing agents to convert the compound into its reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal involves its interaction with specific molecular targets and pathways. These interactions often result in the modulation of biological processes, which can be harnessed for therapeutic purposes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal include:
- Bicyclo[3.2.0]hepta-2,6-diene
- Bicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.2.0]hept-2-en-6-ol
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the but-2-enal moiety. This combination of structural features imparts unique chemical and biological properties to the compound, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
92208-37-2 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-(2-bicyclo[3.2.0]hepta-3,6-dienylidene)but-2-enal |
InChI |
InChI=1S/C11H10O/c12-8-2-1-3-9-4-5-10-6-7-11(9)10/h1-8,10-11H |
InChI Key |
UEZHBYUOTODFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=CC2=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


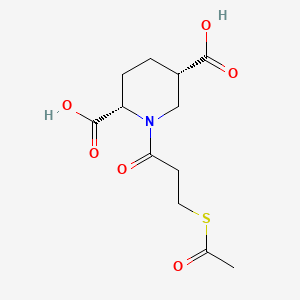
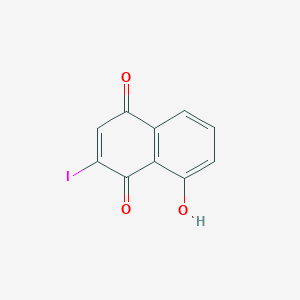
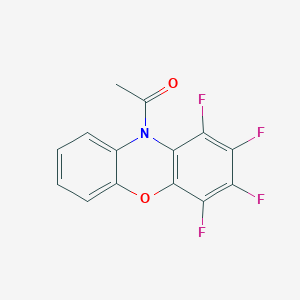
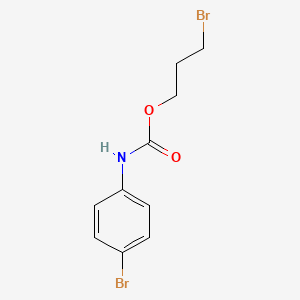
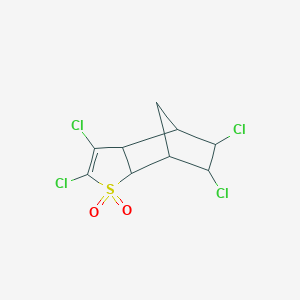
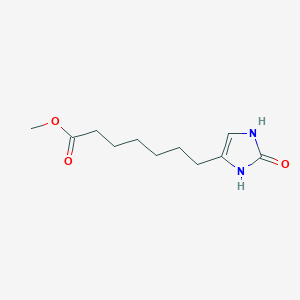
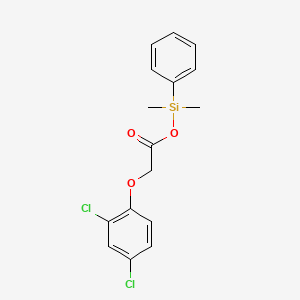
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

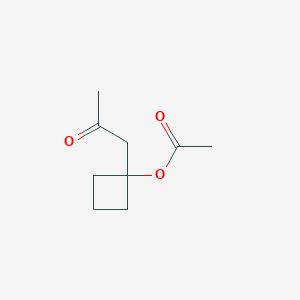
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
